

What is the chemical structure of Ro 18-3981?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ro 18-3981

Cat. No.: B1679454

Get Quote

An In-depth Technical Guide to Ro 18-3981

This guide provides a comprehensive overview of the chemical and pharmacological properties of **Ro 18-3981**, a dihydropyridine-based L-type calcium channel blocker. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identity

Ro 18-3981 is a dihydropyridine derivative characterized by the presence of a sulphamoyl acetyl side-chain.[1][2] This structural feature contributes to its specific pharmacological profile.

- Molecular Formula: C24H33N3O8S[3][4]
- CAS Number: 103295-92-7[3]
- SMILES Notation:C(CS(NC(C)C)(=0)=0)
 (=0)C=1C(C(C(CCCCCC)=0)=C(C)NC1C)C2=CC(N(=0)=0)=CC=C2[3]

Mechanism of Action

Ro 18-3981 functions as a potent and selective inhibitor of L-type calcium channels, which are critical for excitation-contraction coupling in myocardial tissue.[1][3] Its mechanism is distinguished by a strong potential-dependency, a characteristic feature explained by the modulated receptor hypothesis. This hypothesis posits that the drug binds with different affinities to different states of the channel (resting, open, and inactivated).

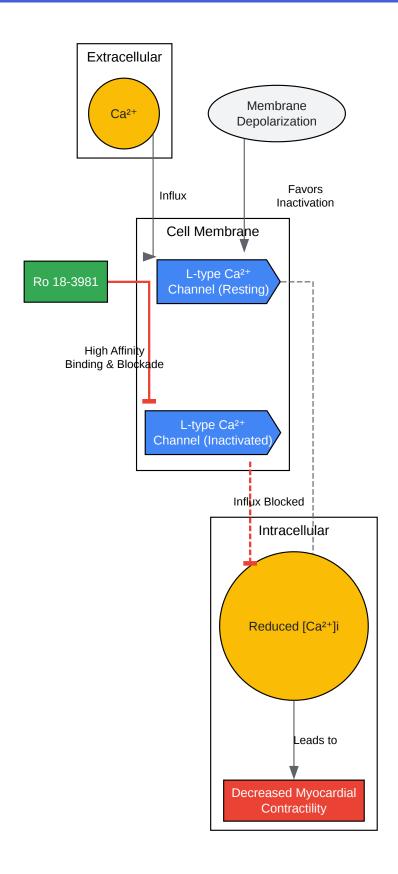






The inhibitory effect of **Ro 18-3981** on the Ca²⁺ current is significantly more pronounced when the cell membrane is depolarized.[1] This suggests a higher affinity for the inactivated state of the calcium channel, which is more prevalent at less negative membrane potentials. This voltage-dependent action is a key aspect of its pharmacological activity.





Click to download full resolution via product page

Caption: Signaling pathway of Ro 18-3981 action.



Quantitative Pharmacological Data

The potency and binding affinity of **Ro 18-3981** have been quantified in various experimental settings. The data highlights the compound's voltage-dependent inhibition of calcium channels.

Parameter	Value	Condition <i>l</i> Assay	Tissue Source	Reference
IC50 (Ca ²⁺ Current)	2.3 nM	Voltage-clamp; Holding Potential (Vh) = -20 mV	Guinea-pig isolated cardiac myocytes	[1][3]
IC ₅₀ (Ca ²⁺ Current)	100 nM	Voltage-clamp; Holding Potential (Vh) = -50 mV	Guinea-pig isolated cardiac myocytes	[1]
Kd	1.0 nM	(+)-[³ H]-PN 200- 110 competitive binding assay	Guinea-pig cardiac membranes	[1][3]
Negative Inotropy	137-fold IC₅o reduction	Contractile force measurement; K+ elevation (5.9 to 24 mM)	Guinea-pig isolated left atria	[1]

Key Experimental Protocols

The characterization of **Ro 18-3981** involves standard electrophysiological, pharmacological, and biochemical assays.

- Objective: To measure the concentration- and voltage-dependent inhibition of L-type Ca²⁺ current (Ica) by Ro 18-3981.
- Methodology:
 - Cell Isolation: Single ventricular myocytes are isolated from guinea-pig hearts via enzymatic digestion.



 Electrophysiology: The whole-cell patch-clamp technique is employed to control the membrane potential and record ionic currents.

Protocol:

- Cells are held at different holding potentials (e.g., -50 mV and -20 mV) to modulate the availability of calcium channels in different states.
- Depolarizing voltage steps (e.g., to +10 mV) are applied to elicit the inward Ca²⁺ current.
- **Ro 18-3981** is applied at various concentrations to the extracellular solution.
- The peak inward current is measured before and after drug application to determine the degree of inhibition.
- Data Analysis: Concentration-response curves are generated to calculate the IC₅₀ value at each holding potential.
- Objective: To assess the functional consequence of Ca²⁺ channel blockade on myocardial contractility (negative inotropic effect).

Methodology:

- Tissue Preparation: Left atria are dissected from guinea-pig hearts and mounted in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated.
- Stimulation: The atria are stimulated electrically at a fixed frequency to induce regular contractions.
- Force Measurement: A force-displacement transducer is connected to the tissue to record the isometric contractile force.

Protocol:

A baseline contractile force is established.

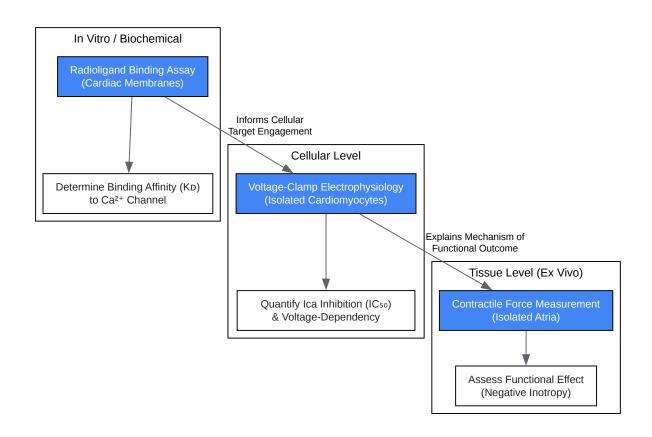
Foundational & Exploratory





- **Ro 18-3981** is added cumulatively to the organ bath to obtain a concentration-response curve.
- To investigate potential-dependency, the experiment is repeated in a solution with elevated extracellular potassium concentration (e.g., 24 mM K⁺), which depolarizes the cell membranes.
- Data Analysis: The reduction in contractile force is plotted against the drug concentration to determine the IC50 for the negative inotropic effect under normal and high K⁺ conditions.
- Objective: To determine the binding affinity (KD) of **Ro 18-3981** to the dihydropyridine binding site on the L-type calcium channel.
- Methodology:
 - Membrane Preparation: Cardiac membranes are prepared from guinea-pig ventricular tissue through homogenization and centrifugation.
 - Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled dihydropyridine antagonist, such as (+)-[3H]-PN 200-110, in the presence of varying concentrations of unlabeled Ro 18-3981 (as a competitor).
 - Separation: The reaction is terminated by rapid filtration through glass fiber filters,
 separating the membrane-bound radioligand from the free radioligand.
 - Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
 - Data Analysis: The data are used to construct a competition binding curve, from which the IC₅₀ (concentration of **Ro 18-3981** that inhibits 50% of the specific binding of the radioligand) is determined. The KD is then calculated using the Cheng-Prusoff equation.





Click to download full resolution via product page

Caption: Experimental workflow for **Ro 18-3981** characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by Ro 18-3981 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ro 18-3981 Immunomart [immunomart.com]
- 4. Ro 18-3981 | TargetMol [targetmol.com]
- To cite this document: BenchChem. [What is the chemical structure of Ro 18-3981?].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1679454#what-is-the-chemical-structure-of-ro-18-3981]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com